2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 4-methylphenyl group at position 5, a phenyl group at position 3, and a sulfanyl-linked acetamide moiety substituted with an oxolan-2-ylmethyl group. Its molecular formula is C₂₅H₂₃N₃O₃S₂, with a molecular weight of 477.06 g/mol. The oxolan (tetrahydrofuran) ring may enhance solubility compared to purely aromatic analogs .
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-17-9-11-18(12-10-17)21-15-33-24-23(21)25(31)29(19-6-3-2-4-7-19)26(28-24)34-16-22(30)27-14-20-8-5-13-32-20/h2-4,6-7,9-12,15,20H,5,8,13-14,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQAFMMXAQZJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCC4CCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex heterocyclic organic molecule with significant potential in pharmacological applications. Its structure includes a thieno[2,3-d]pyrimidine core, a sulfanyl group, and an acetamide moiety, which are critical for its biological activity. This article explores the biological activities of this compound, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.59 g/mol. The presence of various functional groups contributes to its unique biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The thienopyrimidine derivatives have been shown to possess various biological activities, including antibacterial and antifungal properties.
Antimicrobial Activity
A study on thienopyrimidine derivatives highlighted their effectiveness against various bacterial strains. For instance, derivatives with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating their potency.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 32 | S. aureus |
| 4e | 64 | E. coli |
| 5g | 16 | P. aeruginosa |
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The compound's ability to form hydrogen bonds and hydrophobic interactions allows it to inhibit essential enzymes and disrupt cellular processes.
Case Studies
-
Antibacterial Activity : In vitro studies have shown that the compound exhibits strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These studies utilized standard methods like disk diffusion and broth microdilution to determine efficacy.
- Results : Compounds with the thieno[2,3-d]pyrimidine core showed enhanced activity compared to standard antibiotics.
- Toxicity Assessment : Toxicity studies conducted on selected derivatives indicated a favorable safety profile, with minimal hemolytic activity observed at concentrations up to 200 µmol/L.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The following compounds share structural motifs with the target molecule but differ in substituents, core fusion positions, or functional groups:
Key Observations :
- Substituent Effects: The oxolan-2-ylmethyl group in the target compound enhances polarity (logP ~2.1 predicted) compared to the 2-methylphenyl substituent in ZINC2886850 (logP ~3.5), suggesting improved aqueous solubility . Propenyl vs.
Physicochemical and Bioactivity Comparisons
Table 2: Physicochemical and Bioactivity Data
Key Findings :
- Hydrogen Bonding: The target compound’s oxolan oxygen and acetamide carbonyl contribute to H-bond acceptor capacity, similar to ZINC2886850’s furan oxygen.
- Bioactivity Trends: Thienopyrimidine analogs (target, ZINC2886850, CAS 1040631-92-2) show promise in enzyme inhibition (kinases, cyclooxygenases), while triazole derivatives () exhibit anti-exudative effects . The 4-methylphenyl and phenyl groups in the target compound may enhance hydrophobic interactions with target proteins, as seen in CAS 1040631-92-2’s JAK2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
